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Introduction
AZD5213 is an investigational small molecule that acts as a potent and selective

antagonist/inverse agonist of the histamine H3 receptor.[1][2] This receptor is primarily

expressed in the central nervous system and plays a crucial role in modulating the release of

several neurotransmitters, including histamine and dopamine, which are implicated in the

pathophysiology of Tourette's Syndrome.[1][3] The rationale for exploring AZD5213 in

Tourette's Syndrome stems from genetic evidence linking mutations in histamine synthesis to

the disorder and the drug's potential to counteract the associated changes in brain chemistry.

[1][3]

This document provides a comprehensive overview of the application of AZD5213 in Tourette's

Syndrome studies, with a focus on a key clinical trial (NCT01904773). It includes available data

on the drug's pharmacology, clinical trial protocols, and safety profile to support further

research and development.

Mechanism of Action
AZD5213 is a brain-permeable, selective inverse agonist of the human histamine H3 receptor.

[1] The H3 receptor functions as a presynaptic autoreceptor, and its blockade by AZD5213
leads to an increase in the release of histamine.[2] Additionally, H3 receptors act as

heteroreceptors on other neurons, and their antagonism can modulate the release of other key
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neurotransmitters. In preclinical studies, AZD5213 has been shown to trigger the release of

acetylcholine, dopamine, and norepinephrine in the rat prefrontal cortex.[2] The modulation of

these neurotransmitter systems, particularly the dopaminergic pathways, is thought to be a key

mechanism for its potential therapeutic effect in Tourette's Syndrome.[1][3]

Preclinical and Clinical Data
While the full results from the Tourette's Syndrome clinical trial have not been formally

published, data from other studies provide insights into the pharmacokinetic and safety profile

of AZD5213.

Pharmacokinetic Properties (in Healthy Volunteers)
The following table summarizes the pharmacokinetic parameters of AZD5213 observed in

studies with healthy adult volunteers.

Parameter Value Reference

Time to Maximum

Concentration (Tmax)
0.7 - 2.0 hours [2]

Terminal Half-life (t1/2) 5 - 7 hours [2]

Plasma Affinity Constant (Ki,pl) 1.14 nmol/L [2]

Receptor Occupancy ~50% at 0.1 mg dose [2]

Safety and Tolerability (in Healthy Volunteers)
AZD5213 has been administered to over 200 human subjects in single doses up to 80mg and

multiple doses up to 18mg daily for 10 days.[1][2] The most frequently reported adverse events

are summarized below.
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Adverse Event Severity Reference

Sleep disorder Dose-limiting [2]

Night sweats Dose-limiting [2]

Decreased quantity and quality

of sleep
Dose-limiting [2]

Nausea Mild to moderate [2]

Headache Mild to moderate [2]

Clinical Trial Protocol: NCT01904773
A key study investigating AZD5213 in Tourette's Syndrome was a Phase 2a, multicenter,

randomized, double-blind, placebo-controlled, two-part crossover study in adolescents.[4][5]

Study Objectives
Primary: To assess the safety and tolerability of AZD5213 in adolescents with Tourette's

Disorder.[4]

Secondary: To evaluate the pharmacokinetic profile and preliminary efficacy of AZD5213 in

reducing tic severity.[4]

Study Design
Part 1 (1 week): An open-label phase to assess the safety, tolerability, and pharmacokinetics

of a single low dose of AZD5213.[4][5]

Part 2 (24 weeks): A blinded, crossover phase where participants received two different

doses of AZD5213 and a placebo in six consecutive four-week periods.[4][5]

Participant Population
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Inclusion Criteria Exclusion Criteria

Ages 12 to 17 years.[4]
History or presence of a clinically important

sleep disorder.[4]

Diagnosis of Tourette's Disorder according to

DSM-IV-TR criteria.[4]

Presence of any other significant psychiatric or

neurologic disorder.[4]

Yale Global Tic Severity Scale (YGTSS) Total

Tic Score ≥ 20 at screening and baseline.[4]

Tics causing impairment in school, occupational,

or social functioning.[4]

Weight ≥ 40 kg.[4]

Experimental Protocol: Part 1
Screening (up to 21 days): Determine subject eligibility based on inclusion/exclusion criteria.

[4]

Day 1 (In-clinic):

Perform baseline assessments.

Administer a single low dose of AZD5213.

Monitor for safety and tolerability.

Collect blood samples for pharmacokinetic (PK) analysis.[4][5]

Days 2-7 (At home):

Subject self-administers the study drug.

Daily telephone contact to assess for adverse events and concomitant medications.[4][5]

Day 8 (In-clinic):

Assess safety and tolerability.
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Collect blood samples for PK analysis (pre-dose and 2-4 hours post-dose).[4][5]

Experimental Protocol: Part 2
Randomization: Eligible subjects from Part 1 are randomized to a sequence of six four-week

crossover treatment periods.

Treatment Periods (6 x 4 weeks):

Each subject receives two different doses of AZD5213 and a placebo.

Each treatment is administered for two of the six four-week periods.[4]

Assessments:

Safety and tolerability are monitored throughout.

Efficacy is assessed, primarily through the Yale Global Tic Severity Scale (YGTSS).

Follow-up (14 ± 7 days): A follow-up visit is conducted after the last dose of the study drug.[4]
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Caption: Proposed mechanism of AZD5213 in modulating neurotransmitter release.

Experimental Workflow for NCT01904773
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Screening Phase

Part 1: Open-Label Safety & PK (1 week)
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Follow-up

Screening (≤21 days)
- Eligibility Assessment

- YGTSS ≥ 20

Day 1: Single Low Dose (In-clinic)
- Safety & PK assessments

Days 2-7: Daily Dosing (Home)
- AE Monitoring

Day 8: Final Part 1 Assessments
- Safety & PK

Randomization

6 x 4-week Crossover Periods
- AZD5213 (Dose 1)
- AZD5213 (Dose 2)

- Placebo

Follow-up Visit
(14 ± 7 days post-treatment)

Click to download full resolution via product page

Caption: Workflow of the NCT01904773 clinical trial.
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Caption: Therapeutic rationale for AZD5213 in Tourette's Syndrome.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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